molecular formula C16H13FO4 B7960598 Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate

Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7960598
M. Wt: 288.27 g/mol
InChI Key: BSFBXXBKSHGIIY-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate is an organic compound with the molecular formula C16H12F2O4 It is a derivative of benzoic acid and contains both fluorine and methoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate can be synthesized through a multi-step process involving the following key steps:

    Formation of the Fluorinated Intermediate: The synthesis begins with the introduction of a fluorine atom into the benzoic acid derivative. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Esterification: The carboxylic acid group of the fluorinated intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.

    Coupling Reaction: The final step involves a coupling reaction between the fluorinated methyl ester and a methoxycarbonyl-substituted phenylboronic acid. This can be achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide), temperature (room temperature to reflux).

    Reduction: Reducing agent (lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (0°C to room temperature).

    Oxidation: Oxidizing agent (potassium permanganate), solvent (e.g., water), temperature (room temperature to reflux).

Major Products

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

    Reduction: Corresponding alcohol derivative.

    Oxidation: Carboxylic acid derivative.

Scientific Research Applications

Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical properties and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and methoxycarbonyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate
  • Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate

Uniqueness

Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate is unique due to the specific positioning of the fluorine and methoxycarbonyl groups on the benzoate structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-fluoro-4-(3-methoxycarbonylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-20-15(18)12-5-3-4-10(8-12)11-6-7-13(14(17)9-11)16(19)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFBXXBKSHGIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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